molecular formula C29H30N2O5 B11656746 3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11656746
M. Wt: 486.6 g/mol
InChI Key: XXZNPQMFIQVQRH-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepin-1-one core, which is a bicyclic structure containing nitrogen atoms, and is substituted with methoxy, ethoxy, and hydroxy groups on the phenyl rings.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin-1-one core and subsequent functionalization of the phenyl rings. The synthetic route typically starts with the preparation of the dibenzo[b,e][1,4]diazepin-1-one core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy, ethoxy, and hydroxy groups on the phenyl rings can undergo substitution reactions with reagents such as halogens, leading to the formation of halogenated derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding to specific proteins or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound has a similar methoxy-substituted phenyl ring but lacks the dibenzo[b,e][1,4]diazepin-1-one core.

    3-(4-hydroxy-3-methoxyphenyl)propionic acid: This compound features a hydroxy and methoxy-substituted phenyl ring but has a different core structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzo[b,e][1,4]diazepin-1-one core, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H30N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O5/c1-4-36-26-16-18(9-11-23(26)32)29-28-22(30-20-7-5-6-8-21(20)31-29)13-19(14-24(28)33)17-10-12-25(34-2)27(15-17)35-3/h5-12,15-16,19,29-32H,4,13-14H2,1-3H3

InChI Key

XXZNPQMFIQVQRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2)O

Origin of Product

United States

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